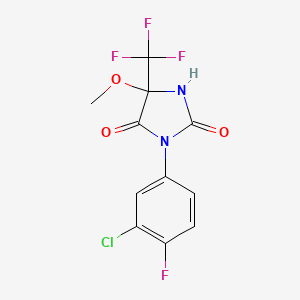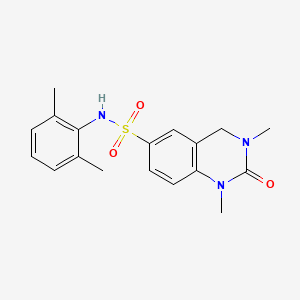![molecular formula C20H13BrClN7 B11070759 6-{(2E)-2-[(5-bromo-1H-indol-3-yl)methylidene]hydrazinyl}-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11070759.png)
6-{(2E)-2-[(5-bromo-1H-indol-3-yl)methylidene]hydrazinyl}-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-1H-INDOLE-3-CARBALDEHYDE 3-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-1H-INDOLE-3-CARBALDEHYDE 3-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE typically involves multicomponent reactions (MCRs). These reactions are known for their efficiency and sustainability, as they allow the combination of multiple starting materials in a single step to produce complex molecules . For instance, the reaction of 5-bromo-1H-indole-3-carbaldehyde with appropriate triazole and pyridazine derivatives in the presence of suitable catalysts and solvents can yield the desired compound .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indole-3-carbaldehyde moiety, converting it to corresponding alcohols.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, leading to a variety of substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound and its derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and signaling pathway regulators .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer, due to its ability to modulate key biological targets .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved stability .
Mechanism of Action
The mechanism of action of 5-BROMO-1H-INDOLE-3-CARBALDEHYDE 3-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE involves its interaction with specific molecular targets in the cell. The indole moiety can interact with various enzymes and receptors, modulating their activity. The triazole and pyridazine rings can further enhance the compound’s binding affinity and specificity for these targets . This multi-target approach can lead to the modulation of multiple signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
5-Bromoindole-3-carboxaldehyde: Shares the indole and bromine moieties but lacks the triazole and pyridazine rings.
4-Chlorophenyltriazolopyridazine: Contains the triazole and pyridazine rings but lacks the indole moiety.
Uniqueness: The uniqueness of 5-BROMO-1H-INDOLE-3-CARBALDEHYDE 3-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE lies in its combination of the indole, triazole, and pyridazine moieties. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C20H13BrClN7 |
|---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C20H13BrClN7/c21-14-3-6-17-16(9-14)13(10-23-17)11-24-25-18-7-8-19-26-27-20(29(19)28-18)12-1-4-15(22)5-2-12/h1-11,23H,(H,25,28)/b24-11+ |
InChI Key |
JJHKWSNJSQYRTF-BHGWPJFGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)N/N=C/C4=CNC5=C4C=C(C=C5)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)NN=CC4=CNC5=C4C=C(C=C5)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B11070685.png)

![(2E)-3-(4-nitrophenyl)-N-[4-(thiophen-2-ylcarbonyl)phenyl]prop-2-enamide](/img/structure/B11070714.png)
![5-(1,3-benzodioxol-5-yl)-3-phenyl-2-sulfanylidene-4H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B11070717.png)
![2-(2-oxopyrrolidin-1-yl)-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11070719.png)
![Dimethyl 5,5'-[(2,5-dimethoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11070722.png)
![Benzyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate](/img/structure/B11070733.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11070744.png)
![Methyl 4-[3-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B11070745.png)
![Methyl 2-({[4-(diethylsulfamoyl)phenyl]carbonyl}oxy)benzoate](/img/structure/B11070748.png)
![4-phenyl-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11070754.png)
![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(2-methoxyphenyl)acetamide]](/img/structure/B11070757.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-2-methylpropanamide](/img/structure/B11070758.png)

